molecular formula C15H12FN3OS B2804203 3-fluoro-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-43-6

3-fluoro-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2804203
CAS RN: 851979-43-6
M. Wt: 301.34
InChI Key: NNVPHATUWZNWFT-UHFFFAOYSA-N
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Description

Benzothiazoles are important heterocyclic compounds that are found in various marine and terrestrial natural compounds . They have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactivity of benzothiazoles depends on the substituents on the thiazole ring. These substituents can affect the biological outcomes to a great extent .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary widely depending on their specific structure. For example, they can resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzothiazole compounds is complex and depends on their structure and the biological system they interact with. Some benzothiazole derivatives have shown inhibitory activity against certain enzymes and have been found to interfere with glutamate neurotransmission .

Safety and Hazards

The safety and hazards associated with benzothiazole compounds depend on their specific structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

The future of benzothiazole research is promising, with recent advances in the synthesis of benzothiazole compounds related to green chemistry . Moreover, benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity .

properties

IUPAC Name

3-fluoro-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-9-5-6-12-13(7-9)21-15(17-12)19-18-14(20)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVPHATUWZNWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide

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